![molecular formula C14H7IN4O2 B14363813 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline CAS No. 94143-17-6](/img/structure/B14363813.png)
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoxaline ring, with iodine and nitro substituents at the 9 and 2 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by nitration and iodination reactions. The reaction conditions often include the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide can enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Indoloquinoxalines: Various substituted products can be formed depending on the reagents used in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, antitumor, and cytotoxic properties . It acts as a DNA intercalating agent, disrupting DNA replication and transcription processes, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, this compound derivatives are explored for their use as fungicides, herbicides, and corrosion inhibitors .
Mecanismo De Acción
The primary mechanism of action of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with vital processes such as DNA replication and transcription . This intercalation leads to cytotoxic effects, making the compound effective against rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the iodine and nitro substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar biological activities.
Ellipticine: A naturally occurring alkaloid with a similar planar structure and DNA intercalating properties.
Uniqueness: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and biological activity. The iodine substituent increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the nitro group contributes to its cytotoxic effects .
Propiedades
Número CAS |
94143-17-6 |
|---|---|
Fórmula molecular |
C14H7IN4O2 |
Peso molecular |
390.13 g/mol |
Nombre IUPAC |
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C14H7IN4O2/c15-7-1-3-10-9(5-7)13-14(17-10)18-11-4-2-8(19(20)21)6-12(11)16-13/h1-6H,(H,17,18) |
Clave InChI |
VNGURBHWLOONDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C4=C(C=CC(=C4)I)NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


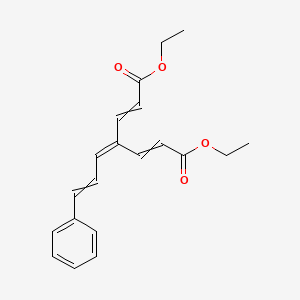

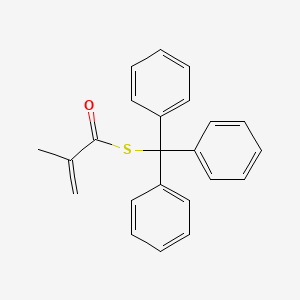

![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)


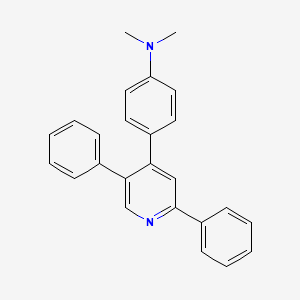

![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
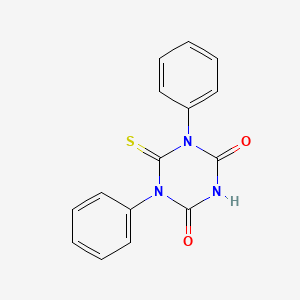
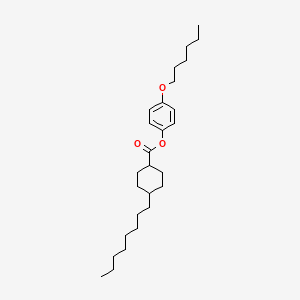
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)
